molecular formula C15H13N B14362583 3-Ethenyl-2-(2-phenylethenyl)pyridine CAS No. 95860-51-8

3-Ethenyl-2-(2-phenylethenyl)pyridine

Cat. No.: B14362583
CAS No.: 95860-51-8
M. Wt: 207.27 g/mol
InChI Key: IALUOGASKAEUAS-UHFFFAOYSA-N
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Description

3-Ethenyl-2-(2-phenylethenyl)pyridine is an organic compound with the molecular formula C13H11N and a molecular weight of 181.2331 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group and a phenylethenyl group attached to the pyridine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-2-(2-phenylethenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating at temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of palladium catalysts and boron reagents in a controlled environment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2-(2-phenylethenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Ethenyl-2-(2-phenylethenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2-(2-phenylethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved include modulation of enzyme activity and receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-2-(2-phenylethenyl)pyridine is unique due to the presence of both ethenyl and phenylethenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

95860-51-8

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-ethenyl-2-(2-phenylethenyl)pyridine

InChI

InChI=1S/C15H13N/c1-2-14-9-6-12-16-15(14)11-10-13-7-4-3-5-8-13/h2-12H,1H2

InChI Key

IALUOGASKAEUAS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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